4-sec-Butyl-2,6-di-tert-butylphenol 4-sec-Butyl-2,6-di-tert-butylphenol Synthesis of 4-sec-butyl-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as catalyst, is reported.

Brand Name: Vulcanchem
CAS No.: 17540-75-9
VCID: VC21008306
InChI: InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3
SMILES: CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Molecular Formula: C18H30O
Molecular Weight: 262.4 g/mol

4-sec-Butyl-2,6-di-tert-butylphenol

CAS No.: 17540-75-9

Cat. No.: VC21008306

Molecular Formula: C18H30O

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

4-sec-Butyl-2,6-di-tert-butylphenol - 17540-75-9

Specification

CAS No. 17540-75-9
Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
IUPAC Name 4-butan-2-yl-2,6-ditert-butylphenol
Standard InChI InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3
Standard InChI Key BFZOTKYPSZSDEV-UHFFFAOYSA-N
SMILES CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Canonical SMILES CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Introduction

4-sec-Butyl-2,6-di-tert-butylphenol, with the CAS Registry Number 17540-75-9, is an organic compound known for its antioxidant properties. It is widely used in various industrial and scientific applications due to its ability to prevent oxidative degradation in materials like polymers and resins.

Synonyms

This compound is also known by several other names:

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-

  • Phenol, 4-sec-butyl-2,6-di-tert-butyl-

  • Isonox 132 .

Preparation Methods

The synthesis of 4-sec-butyl-2,6-di-tert-butylphenol typically involves the alkylation of *4-sec-butylaniline or *4-sec-butylenzene with isobutene using sulfuric resin as a catalyst. In industrial settings, this process is scaled up using large reactors and continuous flow systems.

Chemical Reactions Analysis

This compound primarily undergoes oxidation and substitution reactions:

Oxidation Reactions

It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form quinones or other oxidized derivatives.

Substitution Reactions

Electrophilic substitution reactions occur on the phenol ring at positions ortho to the hydroxide group.

Applications in Research

Due to its antioxidant properties, 4-sec-butyl--ditertbutylpheno*l finds applications across multiple fields:

Chemistry

As a stabilizer in polymers and resins.

Biology

In studies related to oxidative stress.

Medicine

As a potential therapeutic agent against oxidative damage.

Industry

In plastics production where stability against oxidation is crucial .

Table: Comparison with Similar Compounds

Compound NameCAS NumberKey Features
BHT (Butyled Hydroxytoluene)Not specified for BHT here but generally known as CAS:12826–78–7Antioxidant used in food preservation
Isonox®132 (Current Compound)17540–75–9-Antioxidant; sec-butyl & tert-butly groups enhance stability
-Di-tetra Butyplhenole-Not specified here but generally refers compounds like those discussed above-Known for similar applications

Note: The table provides an overview rather than detailed chemical structures or specific uses beyond general comparisons.

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